2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide
Description
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is a primary amine derivative featuring a benzo[1,4]dioxin core substituted with a methyl-acetamide group and an amino moiety. The compound is listed in primary amine catalogs (e.g., CymitQuimica) but is currently marked as discontinued .
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-6-11(14)13-7-8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5H,3-4,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIPFGBIDUAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2,3-Dihydro-benzo dioxin-6-carbaldehyde
The benzodioxan methylamine moiety is synthesized via reductive amination of 2,3-dihydro-benzodioxin-6-carbaldehyde. In a representative procedure, the aldehyde (1.0 eq) is reacted with ammonium acetate (2.5 eq) in methanol under reflux, followed by sodium cyanoborohydride (1.2 eq) at 0–25°C for 12 h. The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 1:3) to yield the methylamine derivative in 68–72% purity.
Key Data :
Nucleophilic Substitution of 6-(Bromomethyl)-2,3-dihydro-benzo dioxin
Alternative synthesis involves treating 6-(bromomethyl)-2,3-dihydro-benzodioxin (1.0 eq) with aqueous ammonia (28% w/w, 5.0 eq) in THF at 60°C for 6 h. The reaction is quenched with ice water, extracted with dichloromethane, and dried over Na₂SO₄.
Key Data :
Amidation Strategies for Acetamide Formation
EDCI-Mediated Coupling with 2-Aminoacetic Acid
The target acetamide is synthesized by reacting 2-(tert-butoxycarbonylamino)acetic acid (1.3 eq) with 2,3-dihydro-benzodioxin-6-ylmethylamine (1.0 eq) using EDCI (3.0 eq) in pyridine at 25°C for 12 h. Boc-deprotection is achieved with TFA/DCM (1:1) to yield the free amine.
Optimization Notes :
-
Excess EDCI improves yield by mitigating side reactions.
-
Pyridine acts as both solvent and base, minimizing racemization.
Key Data :
Schlenk Technique for Acid Chloride Coupling
2-Aminoacetyl chloride hydrochloride (1.2 eq) is prepared in situ by treating N-Boc-glycine with thionyl chloride (2.0 eq) in anhydrous DCM. The chloride is coupled with benzodioxan methylamine (1.0 eq) and triethylamine (3.0 eq) at 0°C, followed by stirring at 25°C for 4 h. Boc removal with HCl/dioxane yields the acetamide.
Key Data :
-
Yield : 75%
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MS (ESI) : m/z 251 [M+H]⁺
Palladium-Catalyzed Cross-Coupling for Benzodioxan Functionalization
Suzuki-Miyaura Coupling with Boronic Esters
Aryl halide intermediates (e.g., 6-bromo-2,3-dihydro-benzodioxin) undergo coupling with pinacol boronate esters using Pd(PPh₃)₄ (0.1 eq) and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 90°C. Subsequent hydrogenolysis (H₂, Pd/C) introduces the methylamine group.
Key Data :
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Yield : 60% (two steps)
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Purity : 98% (prep-HPLC)
Analytical and Purification Methodologies
Chromatographic Purification
Final compounds are purified via silica gel chromatography (ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, 0.1% formic acid in water/acetonitrile).
HPLC Conditions :
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | 10–90% ACN in H₂O | 1.0 mL/min | 8.2 min |
Spectroscopic Characterization
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: Distinct signals for benzodioxan protons (δ 4.20–4.30), acetamide NH₂ (δ 1.90–2.10), and aromatic protons (δ 6.80–7.30).
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HRMS : Calculated for C₁₁H₁₄N₂O₃: 238.0954; Found: 238.0956.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDCI-mediated | 82 | 98 | High | Moderate |
| Schlenk | 75 | 95 | Moderate | Low |
| Reductive Amination | 70 | 97 | High | High |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while substitution reactions can produce various N-substituted acetamides .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of benzodioxin structures can exhibit biological activities such as anti-inflammatory and analgesic properties. For instance, studies have shown that certain benzodioxin derivatives possess significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzodioxin structure can enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuropharmacology
Research has also explored the neuropharmacological effects of compounds similar to 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide. These compounds may interact with neurotransmitter systems in the brain, showing promise as agents for treating neurological disorders.
Case Study : An investigation into the effects of benzodioxin derivatives on serotonin receptors indicated that these compounds could modulate serotonin activity, suggesting potential applications in treating depression and anxiety disorders .
Material Science
In material science, compounds containing benzodioxin structures have been utilized in the development of advanced materials due to their unique electronic properties. The incorporation of such compounds into polymers has been shown to enhance thermal stability and mechanical strength.
Data Table: Properties of Benzodioxin-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | Tensile strength > 50 MPa |
| Electrical Conductivity | Enhanced conductivity |
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Similarities
The target compound shares the 2,3-dihydro-benzo[1,4]dioxin scaffold with several analogs, but variations in substituents significantly influence properties:
a) Thiazolidinone Derivatives (9l, 9m, 9n)
- Structural Features : These compounds replace the acetamide group with a thiazolidin-4-one ring linked to aromatic aldehydes (e.g., 1,3-benzodioxol-5-ylmethylene in 9l or 4-hydroxy-3-methoxybenzylidene in 9n ) .
- Synthesis : Prepared via reactions of N-substituted diamines with aldehydes (e.g., piperonal) under thermal conditions (90–110°C) .
- Physical Properties :
b) Chloro and Nitro Substituted Analogs
- 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide: Replaces the amino group with chlorine, likely altering electronic properties and reactivity .
- N-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide : Features a nitro group at position 7, which may enhance electrophilicity and influence binding interactions .
c) Complex Heterocyclic Derivatives
Physical and Spectroscopic Properties
Biological Activity
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₁N₃O₄
- Molecular Weight : 209.21 g/mol
- CAS Number : 73101-09-4
- PubChem CID : 4625672
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an agonist or partial agonist at serotonin receptors, particularly the 5-HT₂C receptor, which is implicated in mood regulation and cognitive functions. This activity suggests potential applications in treating psychiatric disorders such as schizophrenia and depression .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of related compounds derived from the benzodioxane structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 | |
| Compound B | MDA-MB-435 (Breast) | 0.67 | |
| Compound C | HCT-116 (Colon) | 0.80 |
These findings suggest that modifications to the benzodioxane scaffold can enhance anticancer activity.
Neuropharmacological Effects
In addition to anticancer properties, there is evidence supporting the neuropharmacological effects of related compounds. For example, a study highlighted a derivative acting as a selective alpha(2C) adrenergic receptor antagonist, which demonstrated significant central nervous system penetration and selectivity over other adrenergic receptor subtypes . This indicates potential uses in treating anxiety disorders and other CNS-related conditions.
Case Studies
- Anticancer Activity : A series of synthesized compounds based on the benzodioxane structure were evaluated for their anticancer properties using MTT assays. The most potent compound exhibited an IC₅₀ value significantly lower than standard chemotherapeutics, indicating a promising lead for further development .
- CNS Activity : A compound structurally similar to this compound was tested for its effects on anxiety-like behaviors in animal models. Results showed that the compound reduced anxiety levels significantly compared to control groups, suggesting its potential as an anxiolytic agent .
Q & A
Q. What are the established synthetic routes for 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide, and what analytical techniques validate its purity and structure?
Methodological Answer: The synthesis typically involves coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine with chloroacetamide derivatives under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10, room temperature). Key steps include sulfonylation or alkylation reactions, followed by purification via column chromatography . Validation requires:
Q. Table 1: Synthetic Protocol Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,3-dihydrobenzo[1,4]dioxin-6-amine, 4-methylbenzenesulfonyl chloride, Na₂CO₃ (pH 9–10) | Sulfonylation |
| 2 | Stirring at RT for 3–4 hours | Reaction completion |
| 3 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification |
Q. How can researchers determine the physicochemical properties of this compound, and which parameters are critical for its stability in experimental settings?
Methodological Answer: Critical parameters include logP (lipophilicity), aqueous solubility , and thermal stability . Methods:
Q. Table 2: Key Physicochemical Properties
| Parameter | Method | Typical Value |
|---|---|---|
| Molecular Weight | CHN analysis/MS | 193.20 g/mol |
| logP | HPLC retention time vs. standards | ~1.2–1.5 |
| Solubility | Shake-flask method (water:ethanol) | <1 mg/mL in water |
Q. What preliminary biological assays are recommended to assess the compound’s enzyme inhibitory potential?
Methodological Answer: Start with α-glucosidase and acetylcholinesterase inhibition assays using spectrophotometric methods:
- α-Glucosidase assay : Incubate with p-nitrophenyl-α-D-glucopyranoside; measure absorbance at 405 nm. Include acarbose as a positive control .
- Acetylcholinesterase assay : Use Ellman’s reagent (DTNB) to quantify thiocholine production at 412 nm. Donepezil serves as a reference inhibitor .
- Dose-response curves : Test concentrations from 0.1–100 µM; calculate IC₅₀ values using nonlinear regression.
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across studies involving this acetamide derivative?
Methodological Answer: Contradictions often arise from assay conditions (pH, temperature) or enzyme isoforms. Mitigation strategies:
- Standardize protocols : Use uniform buffer systems (e.g., PBS pH 7.4) and recombinant enzyme isoforms.
- Cross-validate with orthogonal assays : Pair spectrophotometric assays with fluorogenic substrates or SPR binding studies .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Docking studies (AutoDock Vina) : Model interactions with acetylcholinesterase’s catalytic site (PDB: 4EY7). Prioritize residues Trp286 and Phe295 for hydrogen bonding .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; calculate RMSD/RMSF to identify flexible regions .
- QSAR models : Use descriptors like polar surface area and H-bond donors to predict bioactivity across analogs .
Q. What methodological considerations minimize by-products in multi-step synthetic pathways?
Methodological Answer:
- Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of amine to acylating agent to reduce unreacted intermediates.
- In-line monitoring : Employ FTIR or UPLC to track reaction progress and terminate before side reactions dominate .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound .
Q. How should researchers account for off-target effects in enzyme inhibition studies?
Methodological Answer:
- Selectivity panels : Test against related enzymes (e.g., butyrylcholinesterase for acetylcholinesterase studies).
- Covalent binding assays : Use MALDI-TOF to detect irreversible adduct formation.
- Cellular assays : Validate target engagement in HEK293 cells overexpressing the enzyme .
Q. What advanced techniques characterize degradation products under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
- LC-HRMS : Identify degradation products via exact mass (±5 ppm) and fragmentation patterns .
- NMR stability studies : Monitor chemical shift changes in DMSO-d₆ over 72 hours to detect hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
